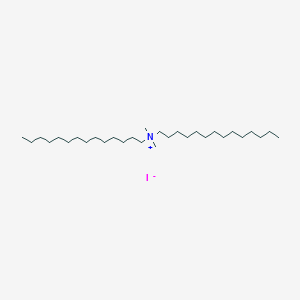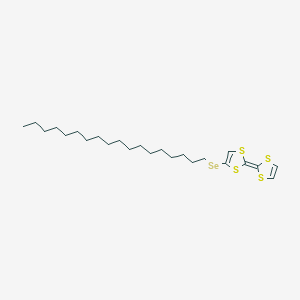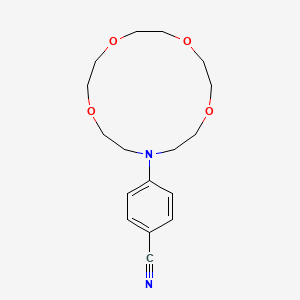
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-: is a chemical compound with the molecular formula C17H24N2O4 It is known for its unique structure, which includes a benzonitrile group and a macrocyclic ether containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- typically involves the reaction of benzonitrile with a macrocyclic ether containing nitrogen. One common method is the Mannich reaction, which incorporates the use of formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include a solvent such as methanol or ethanol, a catalyst, and controlled temperature and pressure to optimize the reaction rate and product formation.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is used as a fluorescent probe for detecting metal ions. Its unique structure allows it to exhibit fluorescence upon binding with specific metal ions, making it useful in bioimaging and biosensing applications .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- involves its ability to bind metal ions through its macrocyclic ether and nitrogen-containing structure. This binding induces changes in the compound’s electronic structure, leading to fluorescence. The molecular targets include metal ions such as sodium, potassium, and calcium, and the pathways involved include excited-state proton transfer reactions .
Comparaison Avec Des Composés Similaires
- Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
- 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
- 8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol
Uniqueness: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is unique due to its specific combination of a benzonitrile group and a macrocyclic ether containing nitrogen. This structure allows it to exhibit unique fluorescence properties upon binding with metal ions, making it particularly useful in applications requiring sensitive detection of metal ions .
Propriétés
Numéro CAS |
152387-40-1 |
|---|---|
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzonitrile |
InChI |
InChI=1S/C17H24N2O4/c18-15-16-1-3-17(4-2-16)19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-14H2 |
Clé InChI |
ZYVDDTCGVZOZCW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
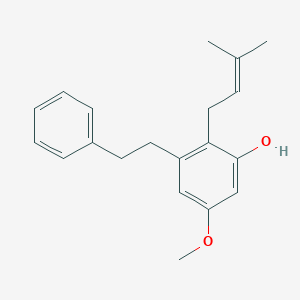
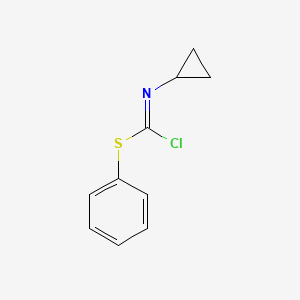

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)



![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
